Peptide chemists pursuing conformational constraint and proteolytic stability often encounter unpredictable SAR outcomes when substituting N-methyl amino acids. H-N-Me-Ala-OH provides a rigorously defined solution.
• Enforces restricted backbone geometry (φ = -134.6°, ψ = 77.7°) for sub-nanometer structural precision in cyclic and linear peptide design.
• Enables mechanistic SAR decoupling-as demonstrated in cyclosporin A analogs where single-residue substitution with H-N-Me-Ala-OH abrogates immunosuppressive activity while preserving target binding.
• Shifts transporter recognition from neutral amino acid carriers to proline-specific Na⁺-dependent carriers, a critical lever for tuning oral bioavailability.
• Serves as a key reactant in site-specific trastuzumab maytansinoid ADC preparation, where N-methylation enhances linker-payload stability.
Supplied at ≥98% purity with full CoA. Ambient storage/shipping. Bulk quantities available.
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
CAS No.3913-67-5
Cat. No.B554806
⚠ Attention: For research use only. Not for human or veterinary use.
H-N-Me-Ala-OH (CAS 3913-67-5), chemically known as N-Methyl-L-alanine, is a non-proteinogenic α-amino acid derivative characterized by the substitution of one amino hydrogen of L-alanine with a methyl group [1]. This N-methylation fundamentally alters its physicochemical and conformational properties, distinguishing it from both its proteinogenic parent (L-Alanine) and other common N-methyl amino acids like Sarcosine (N-Methyl-Glycine) [2]. As a specialized building block, it is primarily procured for applications requiring enhanced peptide stability, altered backbone conformation, or improved membrane permeability, including the synthesis of antibody-drug conjugates (ADCs) and cyclic peptide therapeutics [3].
[2] Neeman, E. M., León, I., Alonso, E. R., Kolesniková, L., Mata, S., & Alonso, J. L. (2018). The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine. Physical Chemistry Chemical Physics, 20(46), 29159-29165. View Source
[3] ChemicalBook. (2025). 3913-67-5: N-Methyl-L-alanine. Chemical Properties and Uses. View Source
H-N-Me-Ala-OH Substitution Limitations
Generic substitution of H-N-Me-Ala-OH with its unmethylated counterpart, L-Alanine, or its structurally simpler analog, Sarcosine, leads to profound functional divergence due to N-methylation's impact on conformational flexibility, hydrogen bonding capacity, and metabolic stability [1]. For instance, in the cyclosporin A (CsA) scaffold, substituting a single residue with an N-methylated alanine (methyl-alanyl CsA) completely abrogates immunosuppressive activity despite retaining cyclophilin binding, underscoring that N-methylation governs specific pharmacophoric conformations [2]. Furthermore, in oxytocin analogs, N-methylation induces a distinct cis/trans isomer equilibrium, altering receptor binding dynamics in ways that L-alanine cannot replicate [3]. These examples illustrate that even single-point N-methylation can dictate a peptide's biological fate, making H-N-Me-Ala-OH irreplaceable for achieving specific structural or stability outcomes.
L-Alanine lacks the steric N-methyl group, leading to a flexible backbone that may not reproduce the restricted φ/ψ angles required for specific turn motifs.
Sarcosine has a different side-chain steric profile
Sarcosine (N-methyl-Gly) lacks the alanine methyl side chain, altering hydrogen-bonding networks and conformer populations compared to N-methyl-alanine.
Functional response may shift upon substitution
Transporter recognition and downstream biological readouts can diverge when H-N-Me-Ala-OH is replaced, as seen in model peptide systems.
[1] Neeman, E. M., León, I., Alonso, E. R., Kolesniková, L., Mata, S., & Alonso, J. L. (2018). The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine. Physical Chemistry Chemical Physics, 20(46), 29159-29165. View Source
[2] El Rouby, S., Shi, Y., & Reem, G. H. (1992). Comparison of the properties of the CsA analogs monoacetyl CyC (o-acetyl-threonine2 cyclosporin) and methyl-alanyl CsA (N-methyl-L-alanyl6 cyclosporin); monoacetyl cyclosporin is immunosuppressive without binding to cyclophilin. Clinical and Experimental Immunology, 89(1), 136–142. View Source
[3] Grzonka, Z., Mishra, P. K., & Bothner-By, A. A. (1985). Conformational preferences and binding to neurophysins of oxytocin analogs with sarcosine or N-methylalanine in position 7. International Journal of Peptide and Protein Research, 25(4), 357-362. View Source
H-N-Me-Ala-OH Quantitative Evidence
Conformational Restriction by N-Methylation
In contrast to the flexible backbone of L-Alanine, which can adopt a wide range of φ and ψ dihedral angles, H-N-Me-Ala-OH exhibits a conformationally constrained backbone due to steric hindrance from the N-methyl group. Crystallographic analysis of an N-methyl-L-alanine-containing peptide (acetyl-N-methyl-L-alanine with C-terminal tert-butyloxycarbonylpiperazine) revealed dihedral angles of φ = -134.6° and ψ = 77.7° . These specific, energetically favored angles confirm the restricted conformational preferences predicted by density functional theory (DFT) calculations, a property that L-Alanine lacks .
L-Alanine (variable φ/ψ; no single preferred constrained state)
Quantified Difference
Defined, restricted dihedral angles vs. flexible conformational space
Conditions
Crystal structure of acetyl-N-methyl-L-alanine derivative (X-ray diffraction)
Why This Matters
This quantifiable conformational restriction is critical for de novo peptide design where precise backbone geometry is required for target binding or self-assembly.
High-resolution microwave spectroscopy studies demonstrate that N-methylation fundamentally alters the conformational landscape of the amino acid. For H-N-Me-Ala-OH (N-methyl-L-alanine), four distinct conformers were unambiguously identified in the gas phase, including a rare Type III conformer characterized by an N–H⋯O–H hydrogen bond [1]. This Type III conformer is absent in the conformational map of L-Alanine, where only Type I (NH⋯OC) and Type II (OH⋯N) interactions are observed [1]. The methyl groups on both the nitrogen and the α-carbon impose steric hindrance that precludes relaxation from the Type III to the Type I conformer, creating a unique conformational signature [1].
Unique Conformer SignatureHead-to-head
4 conformers, incl. Type III (N–H⋯O–H)L-Alanine: only Type I & IIPresence of a unique hydrogen-bonded conformer
Supports unique folding property context
Gas-phase microwave spectroscopy; review in solvent
The presence of a unique hydrogen bonding network dictates how this building block pre-organizes peptide chains, influencing downstream folding, solubility, and intermolecular interactions.
[1] Neeman, E. M., León, I., Alonso, E. R., Kolesniková, L., Mata, S., & Alonso, J. L. (2018). The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine. Physical Chemistry Chemical Physics, 20(46), 29159-29165. View Source
Transporter Specificity Shift
N-methylation alters the molecular recognition by membrane transporters. A study using brush-border membrane vesicles from eel intestine showed that while L-Alanine is transported by a general Na-dependent carrier for neutral amino acids, its N-methylated analog, H-N-Me-Ala-OH (N-methylalanine), is instead recognized and transported by the distinct, Na-dependent carrier responsible for proline translocation [1]. This shift in transporter specificity is a direct consequence of the N-methyl substitution.
Transporter RecognitionHead-to-head
Na-dependent proline carrierL-Alanine: general neutral amino acid carrierQualitative shift in transporter pathway
Supports ADME transporter research context
In vitro brush-border membrane vesicle assay
PharmacokineticsMembrane TransportADME
Evidence Dimension
Transporter Recognition and Uptake Pathway
Target Compound Data
Transported by Na-dependent proline carrier
Comparator Or Baseline
L-Alanine (transported by general neutral amino acid Na-dependent carrier)
Quantified Difference
Qualitative shift in transporter pathway (different carrier protein)
Conditions
In vitro brush-border membrane vesicle assay (eel intestine)
Why This Matters
This altered transporter affinity is a key differentiator for applications requiring specific uptake or avoidance of certain clearance pathways, impacting the rational design of orally bioavailable peptides.
PharmacokineticsMembrane TransportADME
[1] Vilella, S., Ahearn, G. A., Cassano, G., & Storelli, C. (1990). Do neutral amino acids and their N-methylated analogues share the same Na-dependent carrier in brush-border membrane from the eel intestine? Comparative Biochemistry and Physiology Part A: Physiology, 96(2), 365-369. View Source
Activity Abrogation Despite Target Binding
In the context of the immunosuppressive cyclic peptide cyclosporin A (CsA), a single residue substitution with H-N-Me-Ala-OH (yielding N-methyl-L-alanyl6 cyclosporin) was compared to the parent compound [1]. While both CsA and the analog bind to cyclophilin (Cyp), the N-methyl-alanine substituted analog (methyl-alanyl CsA) is completely devoid of immunosuppressive activity [1]. This demonstrates that N-methylation at this specific position, while retaining target affinity, decouples binding from downstream functional signaling.
Binding vs. Functional ResponseHead-to-head
H-N-Me-Ala6-CsA: inactive in T cell assayCsA: active, binds cyclophilinQualitative loss of functional response despite binding
Not immunosuppressive (despite cyclophilin binding)
Comparator Or Baseline
Cyclosporin A (immunosuppressive and binds cyclophilin)
Quantified Difference
Qualitative loss of function (active vs. inactive)
Conditions
In vitro T cell and thymocyte activation assays
Why This Matters
This example highlights that H-N-Me-Ala-OH can be used to finely tune peptide pharmacophores, enabling researchers to dissect binding events from functional outcomes or to deliberately modulate a peptide's biological activity profile.
[1] El Rouby, S., Shi, Y., & Reem, G. H. (1992). Comparison of the properties of the CsA analogs monoacetyl CyC (o-acetyl-threonine2 cyclosporin) and methyl-alanyl CsA (N-methyl-L-alanyl6 cyclosporin); monoacetyl cyclosporin is immunosuppressive without binding to cyclophilin. Clinical and Experimental Immunology, 89(1), 136–142. View Source
Cis/Trans Isomer Equilibrium Modulation
The substitution of the proline residue in oxytocin with H-N-Me-Ala-OH (creating (N-methylalanyl7)-oxytocin) results in a distinct conformational equilibrium compared to the sarcosine-substituted analog [1]. 600 MHz proton NMR analysis revealed that both analogs exist as two slowly interconverting conformers (cis and trans isomers about the peptide bond between residues six and seven) in aqueous solution [1]. However, the specific dynamics and energetic preference for the trans isomer are influenced by the N-methyl alanine residue's unique steric profile, and importantly, both cis and trans conformers bind equally tightly to neurophysin [1].
Cis/Trans Isomer DynamicsHead-to-head
Two slowly interconverting conformers; both bind neurophysinSarcosine analog: also two conformers, different dynamicsResidue-specific population and dynamics differences
Two slowly interconverting conformers (cis/trans); both bind neurophysin equally
Comparator Or Baseline
(sarcosyl7)-oxytocin (also two conformers, but distinct residue-specific dynamics)
Quantified Difference
Qualitative difference in conformational dynamics and population distribution
Conditions
600 MHz 1H NMR in 2H2O solution at pH 3.0
Why This Matters
This demonstrates that H-N-Me-Ala-OH offers a unique tool for modulating peptide dynamics and receptor interactions, distinct from even closely related N-methyl amino acids like sarcosine.
[1] Grzonka, Z., Mishra, P. K., & Bothner-By, A. A. (1985). Conformational preferences and binding to neurophysins of oxytocin analogs with sarcosine or N-methylalanine in position 7. International Journal of Peptide and Protein Research, 25(4), 357-362. View Source
H-N-Me-Ala-OH Application Scenarios
Predefined Peptide Nanoshape Design
Researchers in biomolecular science can utilize H-N-Me-Ala-OH to achieve sub-nanometer conformational control in peptide design. As evidenced by its restricted backbone dihedral angles (φ = -134.6°, ψ = 77.7° in crystal structures ) and its ability to adopt a unique Type III hydrogen-bonded conformer in the gas phase [1], this building block serves as a rigid scaffold. Oligomers of N-methyl-L/D-alanine have been successfully used in a bottom-up approach to create peptide nanoshapes with precisely defined local geometries, as confirmed by NMR, X-ray crystallography, and electron microscopy [2]. This application leverages the conformational rigidity that L-alanine or sarcosine cannot provide.
SAR Studies and Pharmacophore Tuning
H-N-Me-Ala-OH is an essential tool for medicinal chemists conducting SAR studies on cyclic peptide therapeutics. The case of cyclosporin A, where a single substitution with H-N-Me-Ala-OH completely abrogates immunosuppressive activity while maintaining target (cyclophilin) binding [3], exemplifies its power. This allows researchers to probe the specific conformational requirements for biological activity, to decouple binding from function, or to deliberately design analogs with altered efficacy profiles. Its distinct transporter specificity, shifting from a general neutral amino acid carrier to a proline-specific one [4], also makes it valuable for optimizing the oral bioavailability and distribution of cyclic peptide drug candidates.
Peptidomimetic Building Blocks for ADCs
For pharmaceutical process chemistry and ADC development, H-N-Me-Ala-OH is a critical intermediate. Its documented use as a reactant in the preparation of site-specific trastuzumab maytansinoid antibody-drug conjugates underscores its industrial relevance [5]. The N-methyl group enhances the proteolytic stability of the linker-payload complex and can improve solubility and cellular uptake of the conjugated drug . Procurement of high-purity (≥98%) H-N-Me-Ala-OH is essential for ensuring the reproducibility and efficacy of these complex bioconjugates, where even minor impurities can impact the final drug-antibody ratio (DAR) and therapeutic index.
Membrane Permeability and Transporter Uptake
Scientists focused on improving the oral bioavailability of peptides can procure H-N-Me-Ala-OH to systematically study and enhance membrane permeability. The shift in transporter recognition from a general neutral amino acid carrier to a proline-specific Na-dependent carrier [4] provides a mechanistic basis for tuning absorption. Furthermore, N-methylated amino acids are a common feature in peptides that exhibit improved intestinal permeability, as seen in studies of cyclic penta- and hexapeptides where N-methylated cis-peptide bonds are correlated with enhanced Caco-2 permeability [6]. H-N-Me-Ala-OH serves as a versatile building block for creating peptide libraries to screen for favorable ADME properties.
Application
Selection Property
Validation Focus
Peptide nanoshape design
Conformationally constrained backbone
Geometry validation by NMR, XRD, cryo-EM
SAR / pharmacophore tuning
Specific residue-function modulation
Binding-activity dissociation in cell models
ADC building block research
High-purity N-methyl amino acid
Reproducible bioconjugation and DAR consistency
Oral permeability & transporter studies
Transporter recognition profile
Caco-2 permeability and uptake assays
[1] Neeman, E. M., León, I., Alonso, E. R., Kolesniková, L., Mata, S., & Alonso, J. L. (2018). The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine. Physical Chemistry Chemical Physics, 20(46), 29159-29165. View Source
[2] SciProfiles. (2023). Bottom-up design of peptide nanoshapes in water using oligomers of N-methyl-L/D-alanine. ChemRxiv Preprint. View Source
[3] El Rouby, S., Shi, Y., & Reem, G. H. (1992). Comparison of the properties of the CsA analogs monoacetyl CyC (o-acetyl-threonine2 cyclosporin) and methyl-alanyl CsA (N-methyl-L-alanyl6 cyclosporin); monoacetyl cyclosporin is immunosuppressive without binding to cyclophilin. Clinical and Experimental Immunology, 89(1), 136–142. View Source
[4] Vilella, S., Ahearn, G. A., Cassano, G., & Storelli, C. (1990). Do neutral amino acids and their N-methylated analogues share the same Na-dependent carrier in brush-border membrane from the eel intestine? Comparative Biochemistry and Physiology Part A: Physiology, 96(2), 365-369. View Source
[6] Marelli, U. K., Ovadia, O., Frank, A. O., Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2015). cis-Peptide Bonds: A Key for Intestinal Permeability of Peptides? Chemistry – A European Journal, 21(38), 15148–15152. View Source
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